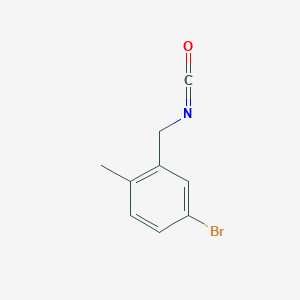

![molecular formula C25H21F3N4O2 B2925488 [3-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}phenyl)-1H-pyrazol-1-yl][4-(trifluoromethyl)phenyl]methanone CAS No. 955961-90-7](/img/structure/B2925488.png)

[3-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}phenyl)-1H-pyrazol-1-yl][4-(trifluoromethyl)phenyl]methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

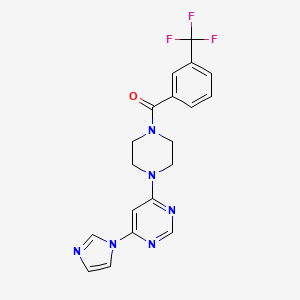

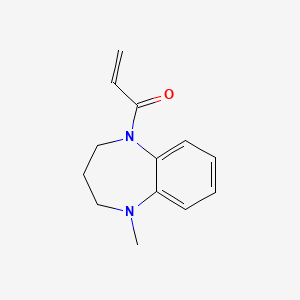

The compound contains several functional groups including a pyrazole ring, a pyridine ring, and a trifluoromethyl group. The presence of these groups can confer specific properties to the compound, such as reactivity, polarity, and potential biological activity .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be quite complex. It would likely have a planar aromatic pyrazole and pyridine ring system, with the trifluoromethyl group adding electron-withdrawing character .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The pyrazole and pyridine rings might undergo electrophilic substitution reactions, while the trifluoromethyl group could potentially be transformed into other functional groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of the trifluoromethyl group could increase its lipophilicity, while the nitrogen-containing rings could participate in hydrogen bonding .Applications De Recherche Scientifique

Pharmaceutical Development

The trifluoromethyl group in this compound is significant in pharmaceutical chemistry. Compounds containing this group have been found to exhibit a variety of pharmacological activities . This particular compound could be explored for its potential as a therapeutic agent due to the presence of both the pyridinyl and trifluoromethyl phenyl groups, which are often seen in drugs with high biological activity.

Antimicrobial Agents

Research has shown that derivatives of trifluoromethyl phenyl compounds can act as potent antimicrobial agents and enzyme inhibitors . The compound could be synthesized and tested against various bacterial strains to assess its efficacy as an antimicrobial agent.

Cancer Research

The structural analogs of this compound, particularly those with a trifluoromethyl group, have been evaluated for their anticancer activities . This compound could be synthesized and its efficacy against different cancer cell lines could be studied, potentially leading to the development of new anticancer drugs.

Enzyme Inhibition

Compounds with similar structures have been used to inhibit enzymes like acetylcholinesterase and butyrylcholinesterase, which are important targets in the treatment of diseases like Alzheimer’s . This compound could be investigated for its enzyme inhibition properties, contributing to research in neurodegenerative diseases.

Agricultural Chemicals

The combination of a pyridinyl group with a trifluoromethyl group has been found to enhance pest control properties in agricultural chemicals . This compound could be studied for its potential use in developing more effective insecticides or herbicides.

Material Science

Fluorine-containing compounds, such as those with trifluoromethyl groups, have applications in material science due to their unique chemical properties . This compound could be explored for its potential use in creating new materials with desirable properties like increased durability or chemical resistance.

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of this compound is the Tyrosine-protein kinase ABL1 . This protein plays a crucial role in cell differentiation, cell division, cell adhesion, and stress response .

Mode of Action

The compound interacts with its target by binding to the active site of the Tyrosine-protein kinase ABL1 . This interaction inhibits the protein’s activity, leading to changes in the downstream signaling pathways .

Biochemical Pathways

The affected pathways include the ABL1 signaling pathway . The inhibition of ABL1 disrupts the normal signaling process, affecting various cellular functions such as cell growth and survival .

Pharmacokinetics

It is known that the compound has anonlinear pharmacokinetic profile . This means that the rate of absorption, distribution, metabolism, and excretion can vary depending on the dose and frequency of administration .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of cell proliferation and the induction of apoptosis . These effects are due to the disruption of the ABL1 signaling pathway .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, certain conditions may enhance or inhibit the compound’s ability to bind to its target, thereby affecting its overall effectiveness .

Propriétés

IUPAC Name |

[3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]pyrazol-1-yl]-[4-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21F3N4O2/c1-31(23-4-2-3-14-29-23)16-17-34-21-11-7-18(8-12-21)22-13-15-32(30-22)24(33)19-5-9-20(10-6-19)25(26,27)28/h2-15H,16-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVOQZNUFXAXLLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOC1=CC=C(C=C1)C2=NN(C=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}phenyl)-1H-pyrazol-1-yl][4-(trifluoromethyl)phenyl]methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-oxo-4-(2-phenylethyl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2925414.png)

![N-[(2-chlorophenyl)methyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2925422.png)

![Methyl 4-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]benzoate](/img/structure/B2925426.png)

![2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2925427.png)